molecular formula C13H15BrN4O4S B4355798 N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4355798
M. Wt: 403.25 g/mol
InChI Key: WQLPRXJIRLJIHR-UHFFFAOYSA-N
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Description

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclization reactions. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromine atom and the nitro group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro, sulfonamide, and bromopyrazole moieties makes it a versatile compound for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O4S/c1-3-17-13(12(14)8-15-17)9-16(2)23(21,22)11-6-4-5-10(7-11)18(19)20/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLPRXJIRLJIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 2
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N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 3
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N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 4
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N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 5
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N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
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N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-3-NITRO-1-BENZENESULFONAMIDE

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